
3-Chloro-4-(methoxycarbonyl)benzenepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H11ClO4. It is a derivative of benzoic acid, featuring a chloro and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid typically involves the esterification of 3-chloro-4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid. The Friedel-Crafts acylation involves the reaction of the ester with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(methoxycarbonyl)benzoic acid
- 3-amino-3-[4-chloro-3-(methoxycarbonyl)phenyl]propanoic acid
Uniqueness
3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid is unique due to the presence of both chloro and methoxycarbonyl groups, which confer distinct reactivity and biological properties compared to similar compounds. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-16-11(15)8-4-2-7(6-9(8)12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14) |
InChI Key |
WVVXBXFBXQCHPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


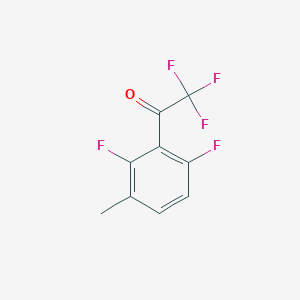
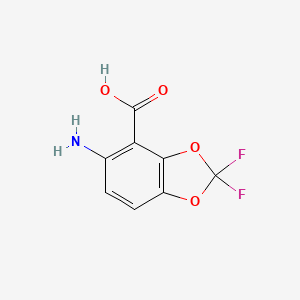
![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)
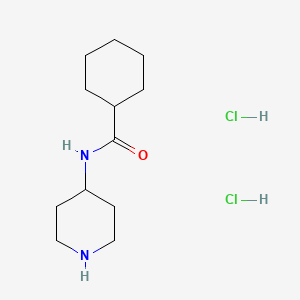

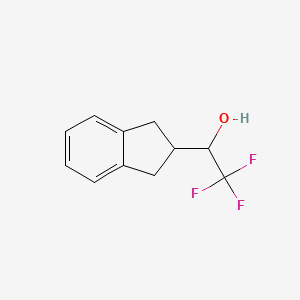
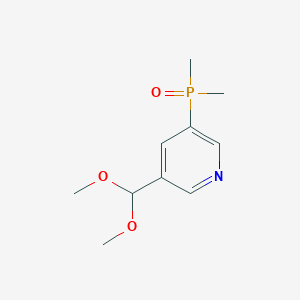
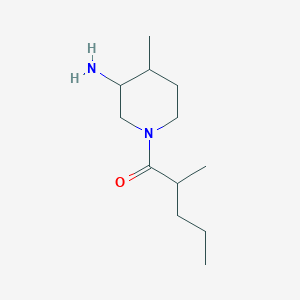
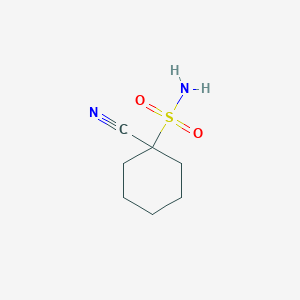


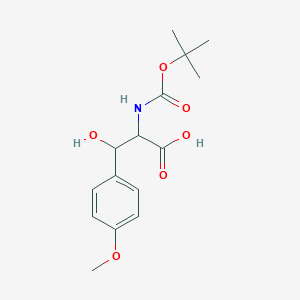
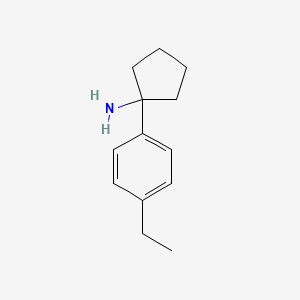
![Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B13518560.png)
